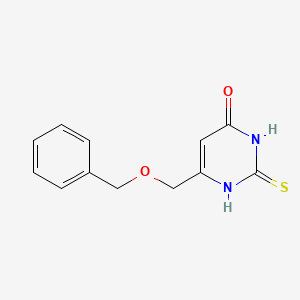
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Vue d'ensemble
Description
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly known as 6-benzyloxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in water and most organic solvents. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Potential
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives have been explored for their antimicrobial and antioxidant potential. Research demonstrates potent inhibitory action against bacterial strains and significant antioxidant capabilities as assessed by various assays, such as the DPPH assay method (Kumar et al., 2011).
Antihypertensive and Anti-ulcer Activities
Studies have investigated the compound for its antihypertensive and anti-ulcer activities. Synthesized derivatives of this compound exhibit varied biological activities, including potential antihypertensive effects and significant anti-ulcer activities (Rana et al., 2004); (Rana et al., 2011).
Antioxidant Properties and DFT Calculations
Further research includes the synthesis of derivatives for evaluating their antioxidant properties, with some compounds showing promising results in scavenging radicals. Density Functional Theory (DFT) calculations suggest potential applications in corrosion inhibition (Akbas et al., 2018).
Antiproliferative Effect on Cancer Cells
The compound and its derivatives have also been synthesized and tested for their antiproliferative effects on human promyelocytic leukemia cell line, HL-60, suggesting potential applications in cancer research (Nishimura et al., 2022).
Local Anesthetic, Antiarrhythmic, Antiinflammatory, and Analgesic Activities
The synthesis of certain derivatives of this compound has been linked to local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities, demonstrating a diverse pharmacological profile (Ranise et al., 1997).
Antibacterial Activity and QSAR Studies
These compounds have been part of studies focusing on antibacterial activity and quantitative structure-activity relationship (QSAR) analysis, contributing to the development of new antibacterial agents (Sawant & Bhatia, 2008).
Propriétés
IUPAC Name |
6-(phenylmethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-6-10(13-12(17)14-11)8-16-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGRMRFIOYIVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



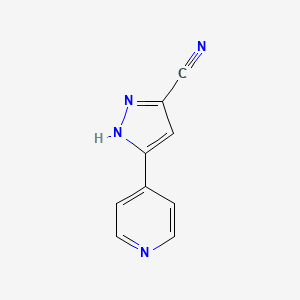

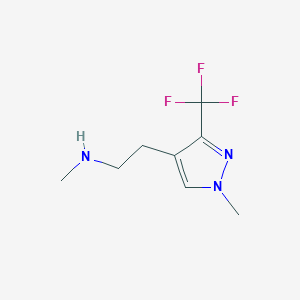
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
amine](/img/structure/B1489286.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)



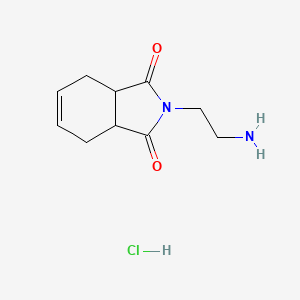
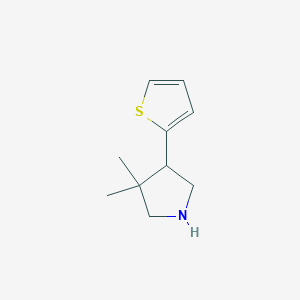
![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)